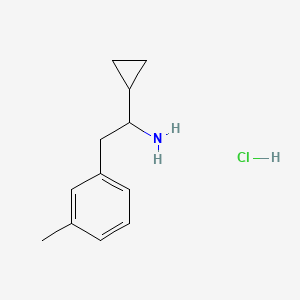

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

1-cyclopropyl-2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11;/h2-4,7,11-12H,5-6,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMGNJDOEXXKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Method Based on Grignard and Chlorosulfonyl Isocyanate Reactions

A patented method (CN106631827B) describes a practical and cost-effective synthesis of a closely related compound, (1-cyclopropyl-1-methyl)ethylamine hydrochloride, which shares structural features with 1-cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride. The method involves:

- Step 1: Reaction of a methyl ketone precursor with methyl-magnesium bromide (a Grignard reagent) in anhydrous tetrahydrofuran at low temperatures (-50 to -80 °C), followed by warming to room temperature to form an intermediate alcohol compound.

- Step 2: Reaction of this intermediate with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to yield a sulfonyl urea derivative.

- Step 3: Treatment of the sulfonyl derivative with aqueous sodium hydroxide to generate the desired amine.

- Step 4: Conversion of the free amine to its hydrochloride salt by passing hydrogen chloride gas through an ethyl acetate solution of the amine.

This method is notable for its relatively mild conditions, high yield, and purity, as well as scalability for industrial production. The process avoids harsh conditions and expensive raw materials common in earlier methods.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Methyl ketone + methyl-magnesium bromide in THF, -50 to 30 °C | Cyclopropyl methyl alcohol intermediate | Controlled temperature critical |

| 2 | Chlorosulfonyl isocyanate in dichloromethane, 0–5 °C | Sulfonyl urea derivative | Dropwise addition to control reaction |

| 3 | Aqueous NaOH, room temperature | Free amine (1-cyclopropyl-1-methyl ethylamine) | Extraction and concentration steps |

| 4 | HCl gas in ethyl acetate | Amine hydrochloride salt | Solid isolated by filtration and drying |

This method’s advantages include lower cost, stable reaction process, and high overall yield, making it suitable for scale-up.

Alternative Synthetic Route via Lithiation and Curtius Rearrangement

A research article from the National Center for Biotechnology Information (NCBI) details a scalable synthesis of a related cyclopropylamine hydrochloride using lithiation and Curtius degradation:

- Step 1: Starting from 1-bromo-1-cyclopropylcyclopropane, lithiation with tert-butyllithium at −78 °C forms a lithiated intermediate.

- Step 2: Carboxylation with dry ice yields the corresponding cyclopropanecarboxylic acid.

- Step 3: Conversion of the acid to the azide intermediate, followed by Curtius rearrangement, produces an N-Boc-protected cyclopropylamine.

- Step 4: Deprotection with hydrogen chloride in diethyl ether affords the amine hydrochloride salt.

This method is well-documented for its scalability and relatively high yields (overall 42% on 50 g scale). Critical parameters include careful drying of azide intermediates to avoid side products and control of temperature during lithiation and carboxylation steps.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-bromo-1-cyclopropylcyclopropane + t-BuLi, −78 °C | Lithiated cyclopropane intermediate | - | Use 2 equiv t-BuLi to suppress side reactions |

| 2 | Dry ice (CO2) quench, warming to ambient | Cyclopropanecarboxylic acid | 62–89 | Yield decreases with scale |

| 3 | Azide formation and Curtius rearrangement | N-Boc-protected cyclopropylamine | 76 | Requires careful drying |

| 4 | HCl in diethyl ether deprotection | Amine hydrochloride salt | 87 | Final product isolated as solid |

This approach is robust for producing cyclopropylamine derivatives and can be adapted for substituted phenyl groups such as 3-methylphenyl.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The Grignard/chlorosulfonyl method offers a more straightforward synthetic route with fewer hazardous intermediates, making it preferable for large-scale industrial synthesis.

- The lithiation/Curtius method, while more complex, provides access to a broader range of cyclopropylamine derivatives with high stereochemical control.

- Both methods require strict temperature control and anhydrous conditions to maximize yield and minimize side products.

- The hydrochloride salt formation step is crucial for isolating a stable, crystalline product suitable for storage and further applications.

- Side reactions such as dehydrobromination and formation of urea by-products can be minimized by optimizing reagent equivalents and drying protocols.

化学反应分析

Types of Reactions: 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines or amides.

科学研究应用

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

作用机制

The mechanism of action of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related amines and hydrochlorides, focusing on molecular features, substituents, and commercial status.

*Note: CAS No. "193.68" appears truncated or incomplete in the source and may require verification.

Structural and Functional Group Analysis

Cyclopropyl vs. In contrast, the pyrazol-1-yl group in 2-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine HCl adds a heterocyclic aromatic system, which may improve solubility in polar solvents or alter binding affinity in biological systems .

Aromatic vs.

Functional Group Diversity Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl contains an ester group, which may render it more susceptible to hydrolysis compared to the target compound’s primary amine structure .

Physicochemical and Commercial Considerations

- Molecular Weight Trends : Compounds with bulkier substituents (e.g., pyrazol-1-yl phenyl, MW = 223.71) exhibit higher molecular weights than simpler analogs like the ethyl ester derivative (MW = 193.68) .

- Commercial Availability : The discontinuation of the target compound contrasts with the availability of analogs like the pyrazol-1-yl and trifluoromethylpyrimidinyl derivatives, suggesting shifts in research or industrial demand .

Research Implications and Limitations

While the provided data highlight structural distinctions, gaps in molecular weight and CAS details for the target compound limit direct quantitative comparisons. Further studies are needed to elucidate its solubility, stability, and biological activity relative to analogs.

生物活性

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride, a compound with the molecular formula and a molecular weight of approximately 211.73 g/mol, has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a cyclopropyl group attached to an ethanamine structure, featuring a 3-methylphenyl substituent. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry. Its unique structure imparts distinct chemical and biological properties, which are valuable for various research applications in chemistry and biology.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.73 g/mol |

| Functional Groups | Cyclopropyl, amine |

| Solubility | High (due to hydrochloride salt form) |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effects against various bacterial strains, demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against several bacterial strains:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL

- Staphylococcus aureus : MIC values ranged from 5.64 to 77.38 µM

- Candida albicans : MIC values ranged from 16.69 to 78.23 µM

These results suggest that the compound has promising potential as an antimicrobial agent .

Neuropharmacological Activity

The compound has also been evaluated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions suggest possible applications in neuropharmacology, especially in developing compounds targeting mood disorders or neurodegenerative diseases.

The mechanism of action involves the compound acting as an agonist or antagonist at specific receptors, modulating enzyme activity, or interfering with cellular signaling pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms and targets involved.

Table 2: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and C. albicans | |

| Neuropharmacological | Potential interactions with serotonin and dopamine receptors |

Research Applications

This compound is being investigated for various applications:

- Chemistry : As a building block in organic synthesis for preparing more complex molecules.

- Biology : For studies involving enzyme inhibition or receptor binding.

- Medicine : Investigated for potential use in developing new pharmaceuticals targeting the central nervous system.

Future Directions

Further research is required to fully understand the biological activity of this compound, particularly its pharmacokinetics and long-term effects on human health. Studies focusing on structure-activity relationships (SAR) will be crucial in optimizing its therapeutic potential.

常见问题

Q. What are the key considerations in synthesizing 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

- Starting materials : Cyclopropylamine derivatives and 3-methylphenyl precursors (e.g., 3-methylacetophenone).

- Reaction steps : Reductive amination or transaminase-mediated amination (enzymatic methods) to introduce the amine group .

- Optimization factors :

- Catalyst/enzyme loading : Higher enzyme concentrations (e.g., transaminases) improve yield but may increase cost .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Moderate temperatures (25–40°C) balance reaction rate and enzyme stability in enzymatic routes .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies cyclopropyl ring protons (δ 0.5–1.5 ppm) and aromatic protons from the 3-methylphenyl group (δ 6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Confirms connectivity between the cyclopropyl and ethanamine moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₆ClN⁺ requires m/z 209.0943).

- X-ray Crystallography : Resolves stereochemistry and confirms hydrochloride salt formation .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Enzyme inhibition : Kinetic studies with cytochrome P450 isoforms to assess metabolic stability .

- Cell-based assays :

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to determine IC₅₀ values.

- Functional activity : cAMP accumulation or calcium flux assays for GPCR targets .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies may arise from:

- Purity variations : Use HPLC (≥95% purity) and control batches to minimize batch-to-batch variability.

- Enantiomeric composition : Chiral HPLC or SFC separates enantiomers, as biological activity often depends on stereochemistry .

- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) and validate with reference agonists/antagonists.

- Data reconciliation : Meta-analysis of literature data to identify outliers and contextualize experimental variables (e.g., cell line differences) .

Q. What strategies are employed to study its interaction with enzymes or receptors?

Methodological Answer:

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Site-directed mutagenesis : Identifies critical residues in enzyme/receptor binding pockets (e.g., mutation of Ser-193 in monoamine oxidases) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent variation :

- Cyclopropyl ring : Replace with cyclohexyl to assess steric effects on receptor binding .

- 3-Methylphenyl group : Introduce electron-withdrawing groups (e.g., -Cl) to modulate aromatic interactions .

- Pharmacophore mapping : Overlay active/inactive derivatives to identify essential moieties (e.g., amine position).

- Data-driven design : QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。